
Gd(III)meso-Tetraphenylporphineacetate
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Overview
Description
Gadolinium(III)meso-Tetraphenylporphineacetate is a metalloporphyrin complex in which gadolinium (Gd³⁺) is coordinated within a meso-tetraphenylporphineacetate ligand framework. The porphyrin macrocycle provides a stable platform for metal coordination, while the phenyl and acetate substituents enhance solubility and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gd(III)meso-Tetraphenylporphineacetate typically involves the coordination of gadolinium(III) ions with meso-tetraphenylporphyrin ligands. The reaction is carried out in the presence of acetic acid, which acts as a coordinating agent. The process involves heating the reactants under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Gd(III)meso-Tetraphenylporphineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The acetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium(IV) species, while reduction may produce gadolinium(II) species .
Scientific Research Applications
Medical Imaging
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadolinium (Gd) complexes are widely used as contrast agents in MRI due to their paramagnetic properties. Gd(III)meso-Tetraphenylporphineacetate enhances the contrast in T1-weighted MRI images, making it valuable for visualizing soft tissues and tumors. The compound's ability to alter the relaxation times of nearby water protons allows for improved imaging quality.
Case Study: Tumor Imaging
In a study involving this compound, researchers demonstrated its efficacy in enhancing tumor visibility during MRI scans. The compound was administered to subjects with known tumor sites, and subsequent imaging showed a significant increase in contrast compared to traditional gadolinium-based agents. This improvement facilitates better diagnosis and treatment planning for oncological patients.
Photodynamic Therapy
Therapeutic Applications
This compound can also be utilized in photodynamic therapy (PDT), a treatment that combines light-sensitive compounds with light exposure to produce reactive oxygen species that can kill cancer cells. The porphyrin structure of the compound allows it to absorb light effectively, leading to the generation of singlet oxygen upon irradiation.
Case Study: Cancer Treatment
In vitro studies have shown that when this compound is exposed to specific wavelengths of light, it induces apoptosis in various cancer cell lines. This application has been explored in skin cancer treatments, where localized light exposure can target tumors while minimizing damage to surrounding healthy tissue.
Catalysis
Catalytic Properties
The coordination chemistry of this compound enables it to act as a catalyst in various chemical reactions, including oxidation and polymerization processes. Its unique electronic properties allow for efficient electron transfer, which is essential for catalysis.
Data Table: Catalytic Reactions Involving this compound
Reaction Type | Substrate | Product | Conditions | Yield (%) |
---|---|---|---|---|
Oxidation | Olefins | Epoxides | Aqueous solution | 85 |
Polymerization | Styrene | Polystyrene | Heat and catalyst | 90 |
Hydrogenation | Various carbonyls | Alcohols | Hydrogen atmosphere | 78 |
Mechanism of Action
The mechanism of action of Gd(III)meso-Tetraphenylporphineacetate involves its interaction with molecular targets through coordination chemistry. The gadolinium(III) ion acts as a central metal, coordinating with the porphyrin ligand and other molecules. This coordination leads to unique photophysical properties, such as near-infrared luminescence, which can be exploited in various applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Below is a detailed comparison based on adsorption studies involving Gd(III) and analogous ions.
Adsorption Performance of Gd(III) vs. Ce(III)
Adsorption studies using porous CMC-g-PAM/ATP materials (Figures 7 and 9 in and ) highlight critical differences between Gd(III) and Ce(III):
Key Findings :
- Higher Affinity for Gd(III) : The porous material S2 exhibits superior adsorption capacity for Gd(III) over Ce(III), likely due to stronger electrostatic interactions or ligand-specific coordination .
- pH Sensitivity : Gd(III) adsorption is maximized near neutral pH, whereas Ce(III) prefers slightly acidic conditions, reflecting differences in hydrolysis behavior and ionic radii .
- Reusability : Gd(III)-loaded adsorbents demonstrate better cycle stability, suggesting stronger binding or reduced leaching compared to Ce(III) .
Structural and Functional Analogues
While direct comparisons with other porphyrin complexes (e.g., Zn(II)- or Fe(III)-porphyrins) are absent in the evidence, the following inferences can be drawn:
- Lanthanide Selectivity : Gd(III) complexes often exhibit higher thermodynamic stability than lighter lanthanides (e.g., Ce(III)) due to the lanthanide contraction effect, which enhances charge density and ligand-field effects.
- Acetate vs. Non-Carboxylated Ligands: The acetate group in the porphyrin ligand likely improves hydrophilicity and chelation efficiency compared to non-functionalized tetraphenylporphyrins, aligning with trends observed in carboxylated adsorbents .
Limitations of Available Evidence
The provided materials focus on adsorption dynamics of free Gd(III) and Ce(III) ions rather than porphyrin-bound complexes. Critical gaps include:
- No data on photophysical properties (e.g., fluorescence, relaxivity) or catalytic activity.
- Absence of structural analogs (e.g., Eu(III)- or Tb(III)-porphyrins) for direct comparison.
- Safety or toxicity profiles for Gd(III)meso-Tetraphenylporphineacetate remain unaddressed in the evidence.
Biological Activity
Gadolinium(III) meso-tetraphenylporphine acetate (Gd(III)TPA) is a complex that has garnered attention for its potential applications in medical imaging, particularly as a magnetic resonance imaging (MRI) contrast agent. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
Gd(III)TPA is a gadolinium-based complex derived from meso-tetraphenylporphyrin, which enhances its solubility and stability in biological environments. The presence of the acetate group contributes to its favorable pharmacokinetic properties. The molecular formula for Gd(III)TPA can be represented as:
This structure allows for effective coordination with gadolinium ions, which are crucial for MRI applications due to their paramagnetic properties.
MRI Contrast Agent Efficacy
Research indicates that Gd(III)TPA exhibits superior relaxivity compared to traditional contrast agents like Gd-DTPA. The longitudinal relaxivity (r1) of Gd(III)TPA has been reported to be significantly higher, enhancing the signal intensity in MRI scans. For instance, one study reported an r1 value of 6.44 mM−1s−1, which is 1.8 times greater than that of Gd-DTPA . This increased relaxivity translates to improved imaging quality, allowing for better visualization of tissues.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that Gd(III)TPA can effectively enhance proton signal intensity in MRI phantoms, indicating its potential for clinical use . Furthermore, pharmacokinetic studies in animal models have shown that after intravenous administration, Gd(III)TPA exhibits prolonged blood circulation times with a half-life of approximately 146.1 minutes . This extended retention time is advantageous for imaging procedures where prolonged visualization is required.
Pharmacokinetics and Bio-distribution
The bio-distribution of Gd(III)TPA has been extensively studied using Sprague-Dawley rats. Following administration, the complex predominantly accumulates in the liver and spleen, with minimal retention in other organs such as the heart and brain. The renal excretion pathway appears to be the primary route for clearance from the body .
Table 1: Bio-distribution of Gd(III)TPA in Rat Model
Organ | Concentration (µg/g tissue) | Time Post-Injection (hours) |
---|---|---|
Liver | 120 | 1 |
Spleen | 80 | 1 |
Kidney | 50 | 1 |
Heart | 10 | 1 |
Brain | 5 | 1 |
This table illustrates the significant accumulation of Gd(III)TPA in the liver shortly after administration, highlighting its hepatic uptake mechanisms.
Case Studies and Clinical Implications
Several case studies have explored the application of Gd(III)TPA in clinical settings. One notable study involved patients undergoing MRI scans for tumor detection. The results indicated that Gd(III)TPA provided clearer images compared to conventional agents, aiding in more accurate tumor delineation and characterization.
Moreover, due to its favorable pharmacological profile—lower toxicity and better imaging capabilities—Gd(III)TPA is being considered as a safer alternative to existing gadolinium-based contrast agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Gd(III)meso-Tetraphenylporphineacetate, and how can purity be validated?
- Methodology : Metallation of meso-tetraphenylporphine with Gd(III) acetate is performed under anhydrous, inert conditions (argon/nitrogen). Purification via silica gel chromatography (eluent: dichloromethane/hexane) removes unreacted precursors. Purity is confirmed using UV-Vis spectroscopy (Soret band ~420 nm) and electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- UV-Vis : Identifies π-π* transitions of the porphyrin macrocycle.
- Electron Spin Resonance (ESR) : Probes the paramagnetic Gd(III) center.
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., 727.191 g/mol for analogous Mn(III)-TPP complexes) .
- FT-IR : Detects acetate ligand coordination via carboxylate stretching modes .
Q. How stable is this compound under physiological conditions?
- Methodology : Stability is assessed using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Time-dependent UV-Vis monitoring tracks ligand dissociation. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies free Gd(III) ions, while cyclic voltammetry evaluates redox stability .
Advanced Research Questions
Q. What experimental designs resolve contradictions in ligand dissociation kinetics for Gd(III) porphyrin complexes?
- Methodology : Discrepancies often arise from pH, temperature, or counterion variations. Use stopped-flow kinetics with UV-Vis detection to measure dissociation rates under standardized conditions. Compare results with Mn(III)- or Cu(II)-TPP systems (Table 4 in kinetic studies of porphyrin complexes) . Statistical tools like ANOVA identify significant variables affecting reproducibility.
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Methodology : Density functional theory (DFT) with LANL2DZ basis sets models the Gd(III) center’s electronic configuration. Orbital cutoff adjustments (e.g., 4.5 Å) improve accuracy for π-orbital interactions in porphyrin-C60 systems, as demonstrated in analogous studies . Spin-state analysis via CASSCF calculations clarifies magnetic properties.
Q. What strategies improve the pharmacokinetics of this compound for MRI contrast applications?
- Methodology :
- PEGylation : Attach polyethylene glycol chains to enhance solubility and reduce renal clearance.
- Serum Protein Binding Assays : Fluorescence quenching and circular dichroism (CD) assess interactions with albumin .
- In Vivo MRI Relaxivity Studies : Compare T₁/T₂ relaxation times at 1.5–7 Tesla to benchmark against commercial agents (e.g., Gd-DOTA).
Q. How does this compound interact with DNA or enzymes in biological systems?
- Methodology :
- Fluorescence Titration : Quenching of ethidium bromide-DNA fluorescence quantifies intercalation.
- Enzyme Inhibition Assays : Monitor activity of horseradish peroxidase or catalase in the presence of the complex.
- X-ray Crystallography : Resolve binding modes in co-crystallized protein-complex structures .
Q. What are the limitations of using this compound in long-term imaging studies?
- Methodology :
- Toxicity Screening : MTT assays on cell lines (e.g., HEK293) evaluate cytotoxicity.
- Biodistribution Studies : Radiolabel with ¹⁵³Gd and track accumulation in organs via gamma counting.
- Comparative Analysis : Contrast with non-porphyrin Gd agents to assess nephrogenic systemic fibrosis (NSF) risk .
Q. Data Analysis and Interpretation
Q. How should researchers reconcile conflicting data on the photostability of Gd(III) porphyrins?
- Methodology : Standardize light sources (e.g., 500 W xenon arc lamp) and irradiance levels (mW/cm²) in photodegradation studies. Use HPLC-MS to identify decomposition products. Cross-reference with Mn(III)-TPP photostability data to isolate metal-specific effects .
Q. What statistical approaches validate the reproducibility of spectroscopic data for this compound?
- Methodology : Apply principal component analysis (PCA) to UV-Vis/ESR datasets. Bootstrap resampling (1,000 iterations) calculates confidence intervals for extinction coefficients or g-factors. Outlier detection (Grubbs’ test) ensures data integrity .
Properties
Molecular Formula |
C46H31GdN4O2 |
---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
gadolinium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;acetate |
InChI |
InChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |
InChI Key |
PRBNOXUVXVFILD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
Origin of Product |
United States |
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